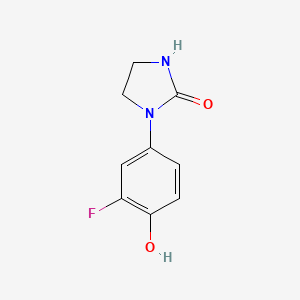

1-(3-氟-4-羟基苯基)咪唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

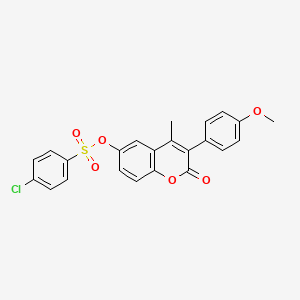

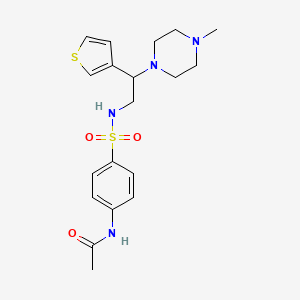

1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one is a chemical compound that falls under the category of imidazolidin-2-ones . Imidazolidin-2-ones are a type of urea-derived N-heterocycles . They are characterized by a broad range of physiological activity and may have practical applications as insecticides, plant growth regulators, fungicides, and antibacterials .

Synthesis Analysis

The synthesis of imidazolidin-2-ones, including 1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one, is based on the interaction of α-dicarbonyl compounds with ureas . The reactions of perfluorodiacetyl with urea, N,N’-dimethyl- and N,N’-diethylureas produced the cis and trans isomers of 4,5-dihydroxy-4,5-bis (trifluoromethyl)imidazolidin-2-ones in 60-90% yields .Molecular Structure Analysis

The molecular structures of cis-4,5-dihydroxy-4,5-bis (trifluoromethyl)imidazolidin-2-one, trans-4,5-dihydroxy-1,3-dimethyl-4,5-bis (trifluoromethyl)imidazolidin-2-one, and 5-hydroxy-1,3-di-methyl-5-trifluoromethylimidazolidine-2,4-dione were studied by X-ray structural analysis .Chemical Reactions Analysis

The reaction of 4,5-dihydroxy-4,5-bis (trifluoromethyl)imidazolidin-2-one with urea gave 1,5-bis- (trifluoro-methyl)-2,4,6,8-tetraazobicyclo [3.3.0]octane-3,7-dione in 88% yield . The analogous reaction of 1,3-di-methyl- and 1,3-diethylimidazolidin-2-ones with urea, N,N’-dimethyl- and N,N’-diethylureas led to the formation of 5-hydroxy-1,3-dimethyl (diethyl)-5-trifluoromethylimidazolidine-2,4-diones (hydantoins) in 60-87% yields .科学研究应用

a. Kinase Inhibitors: NNC94483 derivatives have been investigated as kinase inhibitors due to their ability to modulate cellular signaling pathways. These compounds may target specific kinases involved in cancer, inflammation, and other diseases.

b. Antiviral Agents: Researchers have explored NNC94483 analogs as potential antiviral agents. Their structural features make them promising candidates for inhibiting viral enzymes or interfering with viral replication.

c. Anti-inflammatory Compounds: The hydroxyphenyl group in NNC94483 contributes to its anti-inflammatory properties. Scientists have studied its derivatives for their potential in managing inflammatory conditions.

a. Metal-Catalyzed Reactions: Researchers have utilized NNC94483-based ligands in metal-catalyzed reactions. These ligands enhance selectivity and efficiency in various transformations, such as cross-coupling reactions and asymmetric synthesis.

b. Carbonylation Reactions: NNC94483 derivatives have been employed in carbonylation reactions, leading to the formation of imidazolidin-2-ones. These reactions provide a straightforward route to access this important heterocyclic motif.

Miscellaneous Applications

Beyond the mentioned fields, NNC94483 derivatives have been explored in diverse contexts, including:

a. Materials Science: Researchers have investigated their potential as building blocks for functional materials, such as polymers or supramolecular assemblies.

b. Agrochemicals: NNC94483 analogs may find applications in crop protection or pest control due to their structural versatility.

For reference:

- Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones (Review article)

- NNC94483 Product Information

- Benchchem Product Details

属性

IUPAC Name |

1-(3-fluoro-4-hydroxyphenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O2/c10-7-5-6(1-2-8(7)13)12-4-3-11-9(12)14/h1-2,5,13H,3-4H2,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBJDQNFJPLBMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=C(C=C2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoro-4-hydroxyphenyl)imidazolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B2801762.png)

![2-{[1-(2-Methoxyacetyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2801763.png)

![N~3~-(3,4-dimethoxyphenethyl)-7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2801772.png)

![Tert-butyl 2-[1-(aminomethyl)cyclopentyl]acetate](/img/structure/B2801776.png)

![trans-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole;hydrochloride](/img/structure/B2801778.png)

![3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2801781.png)

![[4-(1,2,3,4-Tetrahydroisoquinolin-6-yl)phenyl]methanamine](/img/structure/B2801782.png)